2,4,6-Tribromophenyl
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Overview
Description
2,4,6-Tribromophenol is a brominated derivative of phenol. It is widely used as a fungicide, wood preservative, and an intermediate in the preparation of flame retardants . This compound is known for its white needle-like or prismatic appearance and has a chemical formula of C6H3Br3O .
Preparation Methods
2,4,6-Tribromophenol is typically prepared by the controlled bromination of phenol using elemental bromine . The reaction conditions involve maintaining a specific temperature and pH to ensure the selective bromination at the 2, 4, and 6 positions on the phenol ring . Industrial production methods involve large-scale bromination processes to meet the demand for its use in various applications .
Chemical Reactions Analysis
2,4,6-Tribromophenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various brominated products.
Reduction: Reductive debromination can occur, especially in the presence of specific bacterial strains.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydroxide for forming sodium salts and various catalysts for oxidative and reductive processes . Major products formed from these reactions include brominated derivatives and debrominated phenols .
Scientific Research Applications
2,4,6-Tribromophenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of brominated flame retardants.
Biology: It serves as a model compound for studying microbial degradation and environmental impact.
Medicine: The bismuth salt of 2,4,6-Tribromophenol is used in medical dressings.
Industry: It is used as a fungicide and wood preservative, protecting materials from microbial decay.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenol involves its interaction with microbial enzymes, leading to the inhibition of fungal growth . In industrial applications, it acts as a flame retardant by interfering with the combustion process, thereby reducing flammability . The molecular targets include microbial cell walls and enzymes involved in fungal metabolism .
Comparison with Similar Compounds
2,4,6-Tribromophenol can be compared with other brominated phenols such as:
- 2-Bromophenol
- 4-Bromophenol
- Tetrabromobisphenol A
What sets 2,4,6-Tribromophenol apart is its specific bromination pattern, which provides unique properties such as higher efficacy as a fungicide and better performance as a flame retardant .
Properties
Molecular Formula |
C12H13Br3O6 |
---|---|
Molecular Weight |
492.94 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m0/s1 |
InChI Key |
OLINLHROZJEXTO-GOVZDWNOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br |
Origin of Product |
United States |
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